molecular formula C8H15NO5 B14186715 (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal CAS No. 847040-97-5

(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal

Cat. No.: B14186715
CAS No.: 847040-97-5
M. Wt: 205.21 g/mol
InChI Key: ODTYCYJCXRQAKT-BQBZGAKWSA-N
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Description

(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal: is an organic compound with a complex structure that includes both nitro and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted butanal.

    Nitromethylation: Introduction of the nitromethyl group can be achieved using nitromethane in the presence of a base like sodium hydroxide.

    Dimethoxylation: The dimethoxy groups are introduced through a reaction with methanol and an acid catalyst.

    Stereoselective Synthesis: Ensuring the (2R,3R) configuration requires chiral catalysts or reagents to control the stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, mild temperatures.

    Substitution: Sodium ethoxide, strong nucleophiles, typically in an aprotic solvent.

Major Products:

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding amine.

    Substitution: Products with substituted groups replacing the methoxy groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: The (2R,3R) configuration makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways due to its unique structure.

Medicine:

    Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The nitro and aldehyde groups can participate in various chemical reactions, altering the compound’s behavior and interactions.

Comparison with Similar Compounds

    (2R,3R)-4,4-dimethoxy-2-methyl-3-(hydroxymethyl)butanal: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.

    (2R,3R)-4,4-dimethoxy-2-methyl-3-(aminomethyl)butanal: Similar structure but with an aminomethyl group instead of a nitromethyl group.

Uniqueness:

  • The presence of both nitro and aldehyde groups in (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal provides unique reactivity and potential for diverse chemical transformations.
  • The (2R,3R) configuration adds to its value in stereoselective synthesis and chiral applications.

Properties

CAS No.

847040-97-5

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal

InChI

InChI=1S/C8H15NO5/c1-6(5-10)7(4-9(11)12)8(13-2)14-3/h5-8H,4H2,1-3H3/t6-,7-/m0/s1

InChI Key

ODTYCYJCXRQAKT-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC

Canonical SMILES

CC(C=O)C(C[N+](=O)[O-])C(OC)OC

Origin of Product

United States

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